Isobutyl acrylate

Description

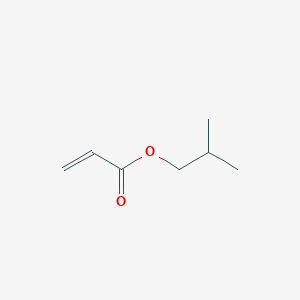

Structure

3D Structure

Properties

IUPAC Name |

2-methylpropyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-4-7(8)9-5-6(2)3/h4,6H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFVWNXQPGQOHRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Record name | ISOBUTYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8349 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26335-74-0 | |

| Record name | Poly(isobutyl acrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26335-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1021873 | |

| Record name | Isobutyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isobutyl acrylate appears as a clear colorless liquid with an acrid odor. Flash point 86 °F. Less dense than water. Vapors irritate eyes and respiratory system. May polymerize exothermically if heated or contaminated. If polymerization takes place inside a container, the container may rupture violently., Liquid, A liquid with a sharp, fragrant odor; [HSDB] Colorless liquid with a fruity odor; Stabilized with 10-20 ppm MEHQ; [OECD SIDS] | |

| Record name | ISOBUTYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8349 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenoic acid, 2-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isobutyl acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1414 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

270 °F at 760 mmHg (NTP, 1992), 132 °C, Boiling point: 61-63 °C (51 mm Hg) | |

| Record name | ISOBUTYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8349 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOBUTYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

86 °F (NTP, 1992), 86 °F (30 °C) (open cup) | |

| Record name | ISOBUTYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8349 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOBUTYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble (NTP, 1992), Soluble in ethanol, ether and methanol, In water, 2,000 mg/L at 25 °C | |

| Record name | ISOBUTYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8349 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOBUTYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.889 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8896 at 20 deg, Liquid heat capacity= 0.431 BTU/lb-F @ 70 °F; Liquid thermal conductivity= 1.048 BTU-in/hr-sq ft-F at 70 °F; Saturated vapor density= 0.00494 lb/cu ft @ 70 °F; Ideal gas heat capacity= 0.371 BTU/lb-F @ 75 °F | |

| Record name | ISOBUTYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8349 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOBUTYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.42 (Air = 1) | |

| Record name | ISOBUTYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

20.68 mmHg (USCG, 1999), 7.07 [mmHg], 7.07 mm Hg at 25 °C | |

| Record name | ISOBUTYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8349 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyl acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1414 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOBUTYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear liquid | |

CAS No. |

106-63-8 | |

| Record name | ISOBUTYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8349 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOBUTYL ACRYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20949 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isobutyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U02509V73F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOBUTYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-78 °F (USCG, 1999), -61 °C | |

| Record name | ISOBUTYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8349 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOBUTYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Isobutyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of isobutyl acrylate (B77674). The information is presented to support research, development, and safety applications involving this compound.

Chemical Identity and Structure

Isobutyl acrylate is the ester of acrylic acid and isobutanol.[1] Its chemical structure features a reactive vinyl group and an isobutyl ester group, which influence its polymerization characteristics and physical properties.

-

IUPAC Name : 2-methylpropyl prop-2-enoate[2]

-

CAS Number : 106-63-8[3]

-

Molecular Formula : C₇H₁₂O₂[3]

-

Canonical SMILES : CC(C)COC(=O)C=C[2]

-

InChIKey : CFVWNXQPGQOHRJ-UHFFFAOYSA-N[2]

Physicochemical Properties

The following tables summarize the key physical and chemical properties of this compound. These values are essential for handling, processing, and modeling the behavior of this monomer.

Table 1: General Physical Properties

| Property | Value | Source |

| Molecular Weight | 128.17 g/mol | [2][4] |

| Appearance | Clear, colorless liquid | [3][4] |

| Odor | Acrid, sharp, fragrant, ester-like | [2][3][4][5] |

| Density | 0.890 g/cm³ at 20°C | [3] |

| Specific Gravity | 0.889 at 68°F (20°C) | [4] |

| Refractive Index (n20/D) | 1.414 | [5][6] |

| Viscosity | 0.8 mPa·s at 25°C | [3] |

| Polymer Glass Transition Temp. (Tg) | -24 °C | [3] |

Table 2: Thermodynamic Properties

| Property | Value | Source |

| Boiling Point | 132 - 133 °C (at 760 mmHg) | [3][5] |

| Melting Point | Approximately -61 °C | [3] |

| Flash Point | 86°F (30°C) | [4][5][7] |

| Autoignition Temperature | 644°F (340°C) | [3][4] |

| Vapor Pressure | 9.6 mbar at 25°C; 20.68 mmHg at unspecified temp. | [3][4] |

| Heat of Vaporization | 297 J/g | [2] |

Table 3: Solubility and Partition Coefficients

| Property | Value | Source |

| Water Solubility | Slightly soluble | [4][7] |

| LogP (log Kow) | 2.22 | [2] |

Table 4: Safety and Flammability

| Property | Value | Source |

| Lower Explosive Limit (LEL) | 1.9 % | [4] |

| Upper Explosive Limit (UEL) | 8 % | [4] |

Reactivity and Stability

This compound is a reactive monomer that can undergo polymerization.[5] It is sensitive to heat and light and may polymerize explosively if heated or contaminated.[4][5] To prevent spontaneous polymerization, it is typically supplied with an inhibitor, such as hydroquinone (B1673460) (HQ) or the methyl ether of hydroquinone (MEHQ).[3][5] The presence of oxygen is necessary for the stabilizer to function effectively.[3]

The ester group in this compound can be hydrolyzed under acidic or basic conditions. It is incompatible with strong acids, strong oxidizing agents, aliphatic amines, and alkanolamines.[5][7]

Experimental Protocols

Determination of Physical Properties:

-

Boiling Point: Determined using methods such as ASTM D1078, which involves distilling the liquid and recording the temperature at which the vapor pressure equals the atmospheric pressure.

-

Density: Measured using a pycnometer or a digital density meter according to standardized procedures like ASTM D4052.

-

Flash Point: Typically determined using a closed-cup method, such as the Pensky-Martens closed-cup test (ASTM D93) or the Tag closed-cup test (ASTM D56).

-

Viscosity: Measured using a viscometer, such as a Brookfield viscometer or a capillary viscometer, following methods like ASTM D445.

-

Refractive Index: Determined using a refractometer, often at the sodium D-line at a specified temperature (e.g., 20°C).

Spectroscopic Analysis:

Spectroscopic data is crucial for the identification and characterization of this compound.

-

Infrared (IR) Spectroscopy: Used to identify functional groups. The IR spectrum of this compound will show characteristic peaks for the C=O stretch of the ester, the C=C stretch of the vinyl group, and C-O stretches.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure. The ¹H NMR spectrum will show distinct signals for the vinyl protons and the protons of the isobutyl group.

-

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern, confirming the identity of the compound.

Chemical Synthesis and Reaction Pathways

This compound is commercially produced through the esterification of acrylic acid with isobutanol.[8] This reaction is typically catalyzed by a strong acid.

Caption: Synthesis of this compound via Esterification.

A primary reaction of this compound is free-radical polymerization. This process involves initiation, propagation, and termination steps to form poly(this compound).

Caption: Free-Radical Polymerization of this compound.

Safety and Handling

This compound is a flammable liquid and a fire hazard.[7] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[5] It is harmful if swallowed or inhaled and causes skin and eye irritation.[7][9] Proper personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used when handling this chemical.[7][10] It should be stored in a cool, well-ventilated area away from heat, sparks, and open flames.[7] The storage container should be tightly closed and grounded.[7][10]

Applications

This compound is a versatile monomer used in the synthesis of polymers for a variety of applications. These polymers are valued for their hydrophobicity, chemical resistance, and weatherability.[3][11] Key application areas include:

-

Coatings and Paints: As a component in acrylic resins to improve durability and resistance.[11]

-

Adhesives and Sealants: To impart tackiness and adhesive properties.

-

Plastics and Resins: As a monomer or co-monomer in the production of various plastics.[11]

-

Textiles and Fibers: Used to modify fibers to improve their properties.[11]

References

- 1. This compound | Products | Mitsubishi Chemical Corporation [m-chemical.co.jp]

- 2. This compound | C7H12O2 | CID 7819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jamorin.com [jamorin.com]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. This compound | 106-63-8 [chemicalbook.com]

- 6. This compound | CAS#:106-63-8 | Chemsrc [chemsrc.com]

- 7. nj.gov [nj.gov]

- 8. guidechem.com [guidechem.com]

- 9. scipoly.com [scipoly.com]

- 10. fishersci.com [fishersci.com]

- 11. Properties and Uses of this compound-Chemwin [en.888chem.com]

isobutyl acrylate monomer formula and structure

An In-depth Technical Guide to Isobutyl Acrylate (B77674) Monomer

Introduction

Isobutyl acrylate (IBA) is an organic chemical raw material, specifically an ester of acrylic acid and isobutyl alcohol.[1] It is a monofunctional monomer characterized by a highly reactive acrylate group and a hydrophobic isobutyl group.[2] This combination of features makes it a versatile building block in the synthesis of a wide array of polymers.[2][3] IBA is utilized in the manufacturing of materials for various industries, including coatings, adhesives, plastics, textiles, and inks.[1][4] Its ability to impart properties such as hydrophobicity, weatherability, and chemical resistance to polymers makes it a valuable component in the formulation of high-performance materials.[2][5]

Chemical Formula and Structure

The chemical formula for this compound is C7H12O2.[2][6] Its IUPAC name is 2-methylpropyl prop-2-enoate.[7] The monomer consists of a vinyl group directly attached to a carbonyl carbon, forming an acrylate moiety, which is then ester-linked to an isobutyl group.

Molecular Structure of this compound

Caption: Chemical structure of this compound monomer.

Physicochemical Properties

This compound is a clear, colorless liquid with a characteristic sharp, fragrant, or acrid odor.[2][7] It is less dense than water and its vapors can be irritating to the eyes and respiratory system.[7] A summary of its key quantitative properties is provided in the table below.

| Property | Value | Reference |

| Molecular Weight | 128.17 g/mol | [1][7] |

| Density | 0.890 g/cm³ (at 20 °C) | [2] |

| Boiling Point | approx. 132-133 °C | [1][2] |

| Freezing Point | approx. -61 °C | [2] |

| Flash Point | 86 °F (30 °C) | [7] |

| Viscosity | 0.8 mPa·s (at 25 °C) | [2] |

| Purity | min. 99.5 % | [2] |

| Water Content | max. 0.1 % | [2] |

| Acid Value | max. 0.01 % | [2] |

| Glass Transition Temperature (Tg) of Polymer | -24 °C | [2] |

Polymerization and Applications

This compound readily undergoes polymerization, which can be initiated by heat, light, or the presence of a radical initiator.[8] This reactivity is central to its utility. The polymerization process can be exothermic and may occur violently if not controlled, especially if heated or contaminated.[7] To prevent spontaneous polymerization during storage, it is typically stabilized with an inhibitor like hydroquinone (B1673460) monomethyl ether (MEHQ).[2]

Copolymers of this compound can be prepared with a variety of other monomers, including (meth)acrylic acid and its esters, styrene, vinyl acetate, and butadiene.[2] This allows for the fine-tuning of polymer properties to suit specific applications.[5]

Key Application Areas:

-

Coatings and Paints: As a comonomer, it enhances weather resistance, water resistance, and durability.[4]

-

Adhesives and Sealants: It is used to produce pressure-sensitive adhesives and sealants with good flexibility and tack.[1][7]

-

Plastics and Resins: IBA serves as a modifier to improve the toughness, hardness, and heat resistance of plastics.[3][4]

-

UV-Curable Formulations: It is a key component in UV-curable inks, coatings, and adhesives due to its rapid polymerization upon exposure to UV light.[5]

-

Drug Delivery: There is potential for its use in acrylic polymers for transdermal drug delivery systems.[9]

Experimental Protocols: Free-Radical Polymerization

The following is a representative protocol for the free-radical solution polymerization of this compound. This method is common for producing acrylic resins for various applications.[10]

Objective: To synthesize poly(this compound) via free-radical polymerization in a solvent.

Materials:

-

This compound monomer (stabilizer removed)

-

Toluene or another suitable solvent (e.g., xylene, dioxane)[10][11]

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator[12]

-

Nitrogen gas (for inert atmosphere)

-

Methanol (for precipitation)

-

Reaction vessel (three-neck round-bottom flask) equipped with a condenser, nitrogen inlet, and magnetic stirrer.

-

Heating mantle with temperature control.

Procedure:

-

Monomer Purification: The inhibitor (MEHQ) in this compound should be removed prior to polymerization. This can be achieved by washing the monomer with an aqueous sodium hydroxide (B78521) solution followed by deionized water, drying over an anhydrous salt like magnesium sulfate, and then filtering.

-

Reaction Setup: Assemble the reaction vessel and purge the system with nitrogen for 15-20 minutes to create an inert atmosphere. This is crucial to prevent oxygen from inhibiting the polymerization.

-

Charging the Reactor: Introduce the desired amount of solvent (e.g., toluene) and this compound monomer into the reaction flask. A typical monomer concentration might be in the range of 20-50% by weight.[10][13]

-

Initiator Addition: Add the radical initiator (e.g., AIBN). The concentration of the initiator will influence the molecular weight of the resulting polymer; a typical range is 0.1-1.0 mol% with respect to the monomer.

-

Polymerization: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C for AIBN) while stirring continuously.[14] The polymerization time can range from a few hours to over 24 hours, depending on the desired conversion and monomer concentration.[13]

-

Monitoring the Reaction: The progress of the polymerization can be monitored by techniques such as gravimetry or spectroscopy (e.g., FT-NIR) to determine the monomer conversion over time.[10][11]

-

Termination and Precipitation: After the desired reaction time, cool the mixture to room temperature. The polymerization can be quenched by exposing the solution to air. Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, while stirring.

-

Purification and Drying: Collect the precipitated polymer by filtration. Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues. Dry the final polymer product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Experimental Workflow for Free-Radical Polymerization

Caption: Workflow for the synthesis of poly(this compound).

Safety and Handling

This compound is a flammable liquid and vapor.[15][16] It is also classified as harmful if it comes into contact with skin or is inhaled, and it can cause skin and respiratory irritation.[15] May cause an allergic skin reaction.[16]

Storage and Handling Precautions:

-

Storage: Store in a cool, well-ventilated area away from heat, sparks, and open flames.[17][18] The storage temperature should not exceed 35 °C.[2] It must be stored under air, not inert gases, as oxygen is required for the stabilizer to function effectively.[2]

-

Handling: Use in a well-ventilated area and use non-sparking tools.[17][18] Grounding and bonding of containers during transfer is necessary to prevent static discharge.[17]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and safety glasses with a face shield.[15][17] If ventilation is inadequate, respiratory protection should be used.[15]

-

Spills: In case of a spill, eliminate all ignition sources.[8] Absorb the spill with a non-combustible material like sand or earth and place it in a suitable container for disposal.[8]

Conclusion

This compound is a significant monomer in the field of polymer chemistry, offering a reliable means to introduce flexibility, durability, and hydrophobicity into polymer chains. Its utility in a broad range of applications, from industrial coatings to advanced materials, underscores its importance. Proper understanding of its properties, polymerization behavior, and safety protocols is essential for its effective and safe use in research and development.

References

- 1. This compound | Products | Mitsubishi Chemical Corporation [m-chemical.co.jp]

- 2. jamorin.com [jamorin.com]

- 3. specialchem.com [specialchem.com]

- 4. Properties and Uses of this compound-Chemwin [en.888chem.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound | C7H12O2 | CID 7819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. JP6843741B2 - Its use in acrylic polymers and transdermal drug delivery - Google Patents [patents.google.com]

- 10. Research Portal [researchdiscovery.drexel.edu]

- 11. Self-Initiated Butyl Acrylate Polymerizations in Bulk and in Solution Monitored By In-Line Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 14. Polymerization mechanism of n-butyl acrylate in the presence of 1, 1-Diphenylethylene [journal.buct.edu.cn]

- 15. scipoly.com [scipoly.com]

- 16. fr.cpachem.com [fr.cpachem.com]

- 17. nj.gov [nj.gov]

- 18. This compound - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Glass Transition Temperature (Tg) of Poly(isobutyl acrylate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the glass transition temperature (Tg) of poly(isobutyl acrylate), a crucial parameter for understanding its physical properties and performance in various applications. This document outlines key quantitative data, detailed experimental protocols for Tg determination, and a visual representation of the experimental workflow.

Glass Transition Temperature Data

The glass transition temperature is a critical characteristic of a polymer, marking the transition from a rigid, glassy state to a more flexible, rubbery state. For poly(this compound), the reported Tg values can vary depending on factors such as the polymer's molecular weight, polydispersity, and the experimental method used for measurement.[1] A summary of reported Tg values is presented in the table below.

| Glass Transition Temperature (°C) | Glass Transition Temperature (K) | Measurement Method | Reference |

| -24 | 249 | Differential Scanning Calorimetry (DSC) | [2] |

| -43 | 230 | Not Specified |

It is important to note that literature values for a given material can vary widely.[1] Factors that can influence the reported values include molecular weight, molecular weight distribution, tacticity, thermal history, purity, and the specific method of measurement.[1]

Experimental Protocol for Determining Glass Transition Temperature

The most common technique for measuring the Tg of polymers is Differential Scanning Calorimetry (DSC).[3] This method measures the difference in heat flow between a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat capacity.[4]

2.1. Principle of Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the heat flow into or out of a material as it is heated, cooled, or held at a constant temperature.[5] By comparing the heat flow of a polymer sample to an inert reference, transitions such as the glass transition, melting, and crystallization can be identified and quantified. The glass transition appears as a step change in the baseline of the DSC thermogram because the heat capacity of the polymer changes as it transitions from the glassy to the rubbery state.[4]

2.2. Detailed Experimental Protocol

The following protocol provides a step-by-step guide for determining the Tg of poly(this compound) using a standard heat-flux DSC instrument.

2.2.1. Materials and Equipment

-

Differential Scanning Calorimeter (DSC)

-

Standard aluminum DSC pans and lids

-

Crimper for sealing DSC pans

-

Microbalance (accurate to ±0.01 mg)

-

Poly(this compound) sample (typically 5-10 mg)

-

Inert purge gas (e.g., nitrogen or argon)

-

Reference material (an empty, sealed aluminum pan)

2.2.2. Experimental Procedure

-

Instrument Calibration:

-

Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) according to the manufacturer's instructions.

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the poly(this compound) sample directly into a standard aluminum DSC pan using a microbalance.

-

Seal the pan hermetically using a crimper. This prevents any loss of volatiles during the experiment.

-

Prepare an identical empty aluminum pan to be used as a reference.

-

-

DSC Measurement:

-

Place the sample pan and the reference pan into the DSC cell.

-

Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (typically 20-50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.

-

Equilibrate the sample at a temperature well below the expected Tg, for instance, -80°C.

-

Perform an initial heating scan to erase the thermal history of the polymer. Heat the sample from -80°C to a temperature above the Tg, for example, 20°C, at a controlled rate (e.g., 20°C/min).

-

Cool the sample back down to the starting temperature (-80°C) at a controlled rate (e.g., 20°C/min).

-

Perform a second heating scan from -80°C to 20°C at a standard heating rate of 10°C/min. The data from this second heating scan is typically used to determine the Tg.[6]

-

-

Data Analysis:

-

The glass transition temperature is determined from the second heating scan.

-

The Tg is typically reported as the midpoint of the step transition in the heat flow curve.[3][4] This is the temperature at which half of the change in heat capacity has occurred.

-

Specialized software provided with the DSC instrument is used to analyze the thermogram and calculate the Tg value.

-

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for determining the glass transition temperature of poly(this compound) using DSC.

References

isobutyl acrylate solubility in common organic solvents

An In-depth Technical Guide on the Solubility of Isobutyl Acrylate (B77674) in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of isobutyl acrylate in a range of common organic solvents. Understanding the solubility characteristics of this monomer is crucial for its application in polymer synthesis, coating formulations, and various other chemical processes relevant to research and drug development.

Introduction to this compound

This compound (IBA) is an ester of acrylic acid and isobutanol, with the chemical formula C₇H₁₂O₂.[1] It is a colorless liquid with a characteristic sharp, fruity odor.[1][2] As a versatile monomer, it is utilized in the production of polymers and copolymers for a wide array of applications, including adhesives, coatings, plastics, and textiles.[3][4] The solubility of this compound in various organic solvents is a critical parameter for its effective use in these applications, influencing reaction kinetics, formulation stability, and final product properties.

Quantitative and Qualitative Solubility Data

Quantitative solubility data for this compound in many common organic solvents is not extensively documented in publicly available literature. However, based on safety data sheets and chemical databases, this compound is widely reported as being "soluble" or "miscible" with a variety of organic solvents. Miscibility implies that the substances can be mixed in all proportions without phase separation.

The following table summarizes the available solubility data for this compound.

Table 1: Solubility of this compound in Common Solvents

| Solvent Classification | Solvent Name | Solubility/Miscibility (at approx. 20-25°C) | Reference(s) |

| Water | Water | 2,000 mg/L (0.2 g/100 mL) at 25°C | [1] |

| Alcohols | Ethanol | Miscible | [1][5] |

| Methanol | Soluble | [1] | |

| Ketones | Acetone | Soluble | [6][] |

| Ethers | Diethyl Ether | Soluble | [1][5] |

| Hydrocarbons | Toluene | Information not available | |

| Hexane | Information not available | ||

| Chlorinated Solvents | Chloroform | Soluble | [3] |

Experimental Protocols for Solubility Determination

For applications requiring precise solubility data, experimental determination is necessary. The following are detailed methodologies for key experiments to quantify the solubility of this compound.

Gravimetric Method for Determining Solubility

This method is a straightforward and reliable way to determine the solubility of a solute in a solvent at a specific temperature.

Objective: To determine the mass of this compound that dissolves in a given mass or volume of a solvent to form a saturated solution at a constant temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., ethanol, acetone, hexane)

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled water bath or incubator

-

Vials or flasks with airtight seals

-

Magnetic stirrer and stir bars

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Pre-weighed evaporation dishes or beakers

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the solvent in a sealed vial or flask. The excess this compound should be visible as a separate phase.

-

Place the vial in the temperature-controlled bath set to the desired temperature (e.g., 25°C).

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

-

-

Sample Collection:

-

Turn off the stirrer and allow the undissolved this compound to settle.

-

Carefully withdraw a known volume (e.g., 5 or 10 mL) of the clear supernatant (the saturated solution) using a syringe fitted with a syringe filter to remove any undissolved droplets.

-

-

Solvent Evaporation:

-

Dispense the collected saturated solution into a pre-weighed evaporation dish.

-

Record the exact mass of the dish with the solution.

-

Place the dish in a drying oven at a temperature sufficient to evaporate the solvent but below the boiling point of this compound to minimize its evaporation (if the solvent is much more volatile). For less volatile solvents, a vacuum oven at a lower temperature is recommended.

-

Continue drying until a constant mass of the remaining this compound is achieved.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound (mass of dish with residue - mass of empty dish).

-

Calculate the mass of the solvent (mass of dish with solution - mass of dish with residue).

-

Express the solubility as grams of this compound per 100 g of solvent or convert to g/100 mL using the solvent's density at the experimental temperature.

-

Spectroscopic Method (UV-Vis) for Solubility Determination

This method is suitable if this compound exhibits a distinct UV-Vis absorbance peak that is different from the solvent.

Objective: To determine the concentration of this compound in a saturated solution using UV-Vis spectroscopy.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

This compound

-

Solvent of interest (must be UV-transparent in the region of this compound's absorbance)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of this compound in the solvent at a constant temperature as described in the gravimetric method (Section 3.1, step 1).

-

-

Sample Analysis:

-

Withdraw a small, precise volume of the clear supernatant of the saturated solution.

-

Dilute the sample with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying by the dilution factor.

-

Express the solubility in g/100 mL or other desired units.

-

Gas Chromatography (GC) Method for Solubility Determination

Gas chromatography is a highly sensitive and specific method for determining the concentration of volatile compounds like this compound.

Objective: To quantify the concentration of this compound in a saturated solution using GC.

Materials:

-

Gas chromatograph with a Flame Ionization Detector (FID)

-

Appropriate GC column (e.g., a polar capillary column)

-

This compound

-

Solvent of interest

-

Internal standard (a compound not present in the sample and well-resolved from this compound and the solvent)

-

Volumetric flasks, pipettes, and autosampler vials

Procedure:

-

Preparation of Calibration Standards:

-

Prepare a series of standard solutions containing known concentrations of this compound and a constant concentration of the internal standard in the solvent of interest.

-

Analyze each standard by GC to obtain the peak areas for this compound and the internal standard.

-

Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of this compound in the solvent at a constant temperature as described in the gravimetric method (Section 3.1, step 1).

-

-

Sample Preparation and Analysis:

-

Take a precise aliquot of the clear supernatant of the saturated solution.

-

Add the internal standard to achieve the same concentration as in the calibration standards.

-

If necessary, dilute the sample with the solvent to fall within the concentration range of the calibration curve.

-

Inject the prepared sample into the GC and record the chromatogram.

-

-

Calculation:

-

Determine the ratio of the peak area of this compound to the peak area of the internal standard in the sample.

-

Use the calibration curve to find the concentration of this compound in the (diluted) sample.

-

Calculate the concentration in the original saturated solution, accounting for any dilution.

-

Visualization of Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent for this compound based on solubility requirements for a given application.

Caption: A workflow for selecting a suitable solvent for this compound.

This guide provides a foundational understanding of this compound's solubility and offers detailed protocols for its experimental determination. For critical applications, it is always recommended to perform experimental verification of solubility under the specific conditions of use.

References

- 1. This compound | C7H12O2 | CID 7819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 106-63-8 [chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. jamorin.com [jamorin.com]

- 5. Isobutyl Methacrylate | C8H14O2 | CID 7352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Butyl Acrylate | C7H12O2 | CID 8846 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 1H NMR Spectrum of Isobutyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of isobutyl acrylate (B77674). It is designed to serve as a core resource for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and quality control. This document details the chemical shifts, coupling constants, and signal multiplicities observed in the spectrum, supported by a detailed experimental protocol and visual aids to facilitate a deeper understanding of the molecular structure and proton environment of isobutyl acrylate.

Introduction to the 1H NMR Spectroscopy of this compound

1H NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. In the context of this compound, a common monomer in polymer synthesis and a component in various formulations, 1H NMR provides invaluable information about its distinct proton environments. The spectrum is characterized by signals corresponding to the vinyl protons of the acrylate group and the protons of the isobutyl group. A thorough understanding of this spectrum is crucial for confirming the identity and purity of the compound.

Predicted 1H NMR Spectral Data for this compound

The following table summarizes the predicted chemical shifts (δ), multiplicities, coupling constants (J), and integration values for the protons of this compound. These values are based on the analysis of typical spectra and established principles of NMR spectroscopy.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Ha (vinyl) | ~ 6.40 | Doublet of doublets (dd) | J_ac ≈ 17.4, J_ab ≈ 1.5 | 1H |

| Hb (vinyl) | ~ 6.12 | Doublet of doublets (dd) | J_ac ≈ 17.4, J_bc ≈ 10.5 | 1H |

| Hc (vinyl) | ~ 5.82 | Doublet of doublets (dd) | J_bc ≈ 10.5, J_ab ≈ 1.5 | 1H |

| Hd (isobutyl, -OCH2-) | ~ 3.95 | Doublet (d) | J_de ≈ 6.7 | 2H |

| He (isobutyl, -CH-) | ~ 1.95 | Multiplet (m) | - | 1H |

| Hf (isobutyl, -CH3) | ~ 0.95 | Doublet (d) | J_ef ≈ 6.8 | 6H |

Structural Representation and Proton Labeling

The structure of this compound with protons labeled according to the assignments in the data table is presented below. This visual representation is key to understanding the origin of the different signals in the 1H NMR spectrum.

Caption: Molecular structure of this compound with proton labeling.

Signal Analysis and Interpretation

The 1H NMR spectrum of this compound can be divided into two main regions: the downfield region corresponding to the vinyl protons and the upfield region corresponding to the isobutyl protons.

-

Vinyl Protons (H_a, H_b, H_c): These three protons form a complex splitting pattern due to both geminal and vicinal coupling.

-

H_a (trans to the carbonyl group) appears as a doublet of doublets due to coupling with H_c (trans, large J value) and H_b (geminal, small J value).

-

H_b (cis to the carbonyl group) appears as a doublet of doublets due to coupling with H_c (cis, medium J value) and H_a (geminal, small J value).

-

H_c appears as a doublet of doublets due to coupling with H_a (trans) and H_b (cis).

-

-

Isobutyl Protons (H_d, H_e, H_f):

-

H_d (-OCH2- protons) are deshielded by the adjacent oxygen atom and appear as a doublet due to coupling with the single H_e proton.

-

H_e (-CH- proton) is a multiplet as it is coupled to both the two H_d protons and the six H_f protons.

-

H_f (-CH3 protons) appear as a doublet due to coupling with the H_e proton. The integration value of 6H confirms the presence of two equivalent methyl groups.

-

The logical relationship between the proton environments and the observed signals is illustrated in the following diagram:

Caption: Relationship between proton environments and their NMR signals.

Experimental Protocol for 1H NMR Analysis

A standardized protocol is essential for obtaining high-quality, reproducible 1H NMR spectra.

5.1. Sample Preparation

-

Solvent Selection: Use a deuterated solvent, typically chloroform-d (B32938) (CDCl3), as it is a good solvent for this compound and its residual peak at 7.26 ppm does not interfere with the analyte signals.

-

Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of CDCl3.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). A small amount can be added, although modern spectrometers can also reference to the residual solvent peak.

-

NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube. Transfer the prepared solution to the NMR tube.

5.2. NMR Spectrometer Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

| Parameter | Value |

| Spectrometer Frequency | 400 MHz |

| Nucleus | 1H |

| Solvent | CDCl3 |

| Temperature | 298 K (25 °C) |

| Pulse Program | zg30 (or similar single-pulse experiment) |

| Number of Scans | 8-16 |

| Relaxation Delay (d1) | 1.0 s |

| Acquisition Time (aq) | ~ 4 s |

| Spectral Width (sw) | ~ 16 ppm (~6400 Hz) |

| Receiver Gain | Autogain |

5.3. Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual CDCl3 signal at 7.26 ppm.

-

Integration: Integrate the area under each peak to determine the relative number of protons.

-

Peak Picking: Identify the chemical shift of each peak and determine the multiplicities and coupling constants.

The general workflow for acquiring and processing the 1H NMR spectrum is depicted below.

Caption: Experimental workflow for 1H NMR analysis of this compound.

Conclusion

The 1H NMR spectrum of this compound is a distinct and informative fingerprint of the molecule. By understanding the chemical shifts, coupling patterns, and integration of the various signals, researchers can confidently identify the compound and assess its purity. The detailed experimental protocol provided in this guide serves as a robust starting point for obtaining high-quality spectral data, ensuring accuracy and reproducibility in experimental results. This comprehensive understanding is fundamental for professionals engaged in research, development, and quality assurance involving this compound.

An In-depth Technical Guide to the 13C NMR Spectrum of Isobutyl Acrylate

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of isobutyl acrylate (B77674). It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document details the chemical shift assignments, their interpretation based on molecular structure, and a standard experimental protocol for acquiring such data.

Molecular Structure and Carbon Numbering

To facilitate the interpretation of the 13C NMR spectrum, the carbon atoms in the isobutyl acrylate molecule are systematically numbered. The following diagram illustrates the structure and the corresponding carbon assignments used throughout this guide.

Caption: Molecular structure of this compound with carbon numbering.

13C NMR Chemical Shift Data

The 13C NMR spectrum of this compound shows five distinct signals, as two of the methyl carbons (C6 and C7) are chemically equivalent. The quantitative chemical shift data are summarized in the table below. The spectrum is typically recorded in deuterated chloroform (B151607) (CDCl₃).[1]

| Carbon Atom | Chemical Environment | Chemical Shift (δ) in ppm |

| C1 | Carbonyl (C=O) | ~166.1 |

| C3 | Alkene (=CH₂) | ~130.5 |

| C2 | Alkene (=CH) | ~128.4 |

| C4 | Methylene (-O-CH₂-) | ~70.7 |

| C5 | Methine (-CH-) | ~27.8 |

| C6, C7 | Methyl (-CH₃) | ~19.1 |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.

Spectral Interpretation

The chemical shift of a carbon nucleus is primarily influenced by its local electronic environment, including hybridization, and the electronegativity of adjacent atoms.[2][3]

-

C1 (Carbonyl Carbon, δ ≈ 166.1 ppm): This carbon is the most deshielded (furthest downfield) in the spectrum.[2][4] This is characteristic of a carbonyl carbon in an ester, which typically resonates in the 160-185 ppm range.[2][4] The strong deshielding effect is due to the sp² hybridization and the direct attachment to two highly electronegative oxygen atoms.

-

C3 and C2 (Alkene Carbons, δ ≈ 130.5 and 128.4 ppm): These sp² hybridized carbons of the vinyl group appear in the typical alkene region of 115-140 ppm.[4] C3 (=CH₂) is slightly further downfield than C2 (=CH) due to its terminal position and electronic effects within the conjugated system.

-

C4 (Methylene Carbon, δ ≈ 70.7 ppm): This sp³ hybridized carbon is significantly deshielded compared to other aliphatic carbons. This is a direct result of its attachment to the electronegative ester oxygen atom, which withdraws electron density from the carbon nucleus. Carbons in an R-CH₂-O environment typically appear in the 50-90 ppm range.[4]

-

C5 (Methine Carbon, δ ≈ 27.8 ppm): This tertiary sp³ carbon is a standard aliphatic carbon and appears in the expected upfield region (0-50 ppm).

-

C6 and C7 (Methyl Carbons, δ ≈ 19.1 ppm): These two primary methyl carbons are chemically equivalent due to free rotation around the C4-C5 bond, and thus they are magnetically equivalent, producing a single signal.[5] This signal is found in the typical upfield region for aliphatic methyl groups.[2]

The logical workflow for assigning these peaks from the raw spectrum is outlined in the diagram below.

Caption: Logical workflow for 13C NMR peak assignment of this compound.

Experimental Protocol

The following provides a generalized methodology for acquiring a standard proton-decoupled 13C NMR spectrum of this compound.

A. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 50-100 mg of purified this compound. A higher concentration is often required for 13C NMR compared to 1H NMR due to the low natural abundance (1.1%) of the 13C isotope.[3][6][7]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, typically deuterated chloroform (CDCl₃), inside a clean vial.[7]

-

Transfer: Filter the resulting solution into a clean, dry 5 mm NMR tube to a height of 4-5 cm.

-

Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).

B. NMR Instrument Parameters The following are typical parameters for a 400 MHz (or higher) NMR spectrometer.

-

Experiment: Standard 1D 13C observation with proton broadband decoupling (e.g., zgpg30 on Bruker instruments).[7]

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Spectral Width (sw): Approximately 220-250 ppm to ensure all carbon signals, especially the downfield carbonyl peak, are captured.[7]

-

Pulse Angle: 30-45 degrees.

-

Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for adequate relaxation of all carbon nuclei, which is important for achieving accurate peak intensities, though less critical if the spectrum is not for quantitative analysis.[7]

-

Acquisition Time (aq): Typically 1-2 seconds.

-

Number of Scans (ns): A higher number of scans (e.g., 1024 or more) is generally required to achieve a sufficient signal-to-noise ratio.[7]

C. Data Processing

-

Apply a Fourier transform (FT) to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction to obtain a clean, interpretable spectrum.

-

Reference the spectrum by setting the CDCl₃ solvent peak to δ = 77.16 ppm or the TMS peak to δ = 0.00 ppm.

References

An In-depth Technical Guide to the Characteristic FT-IR Peaks of Isobutyl Acrylate Monomer

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the characteristic Fourier-Transform Infrared (FT-IR) spectroscopy peaks for isobutyl acrylate (B77674) monomer. Understanding the vibrational modes of this monomer is crucial for quality control, reaction monitoring, and polymer characterization in various research and development applications, including drug delivery systems and medical device coatings.

Core Concepts of FT-IR Spectroscopy of Isobutyl Acrylate

FT-IR spectroscopy is a powerful analytical technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, corresponding to the energy of molecular vibrations. For this compound, the key functional groups that give rise to distinct and identifiable peaks in the FT-IR spectrum are the carbon-carbon double bond (C=C) of the acrylate group, the carbonyl group (C=O) of the ester, the carbon-oxygen single bonds (C-O), and the various carbon-hydrogen bonds (C-H) in the isobutyl and vinyl moieties.

The presence and position of these characteristic peaks can confirm the identity and purity of the this compound monomer and can be used to monitor its polymerization, as the peak associated with the C=C double bond will diminish or disappear as the monomer is converted to polymer.

Characteristic FT-IR Peaks of this compound Monomer

The following table summarizes the principal FT-IR absorption peaks for this compound monomer, their corresponding vibrational modes, and typical intensity. These values are compiled from spectral data and are consistent with characteristic absorptions for acrylate esters.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| ~3105, ~3040 | =C-H Stretch | Vinyl | Medium-Weak |

| ~2965 | C-H Asymmetric Stretch | -CH₃ (isobutyl) | Strong |

| ~2935 | C-H Asymmetric Stretch | -CH₂- (isobutyl) | Medium |

| ~2875 | C-H Symmetric Stretch | -CH₃, -CH- (isobutyl) | Medium |

| ~1728 | C=O Stretch | Ester Carbonyl | Very Strong |

| ~1638 | C=C Stretch | Vinyl | Medium |

| ~1468 | C-H Bend (Scissoring/Asymmetric) | -CH₂-, -CH₃ (isobutyl) | Medium |

| ~1408 | =C-H In-plane Bend | Vinyl | Medium |

| ~1295 | =C-H In-plane Bend | Vinyl | Medium |

| ~1195 | C-O Stretch | Ester | Strong |

| ~1065 | C-O Stretch | Ester | Strong |

| ~985 | =C-H Out-of-plane Bend (Wag) | Vinyl | Medium |

| ~812 | =C-H Out-of-plane Bend (Twist) | Vinyl | Strong |

Experimental Protocol for FT-IR Analysis of this compound Monomer

This section details a standard methodology for obtaining a high-quality FT-IR spectrum of liquid this compound monomer using Attenuated Total Reflectance (ATR) FT-IR spectroscopy, a common and convenient technique for liquid samples.

Objective: To obtain the FT-IR spectrum of this compound monomer in the mid-infrared range (typically 4000-400 cm⁻¹).

Materials and Equipment:

-

FT-IR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

-

This compound monomer sample

-

Dropper or pipette

-

Lint-free wipes

-

Suitable solvent for cleaning the ATR crystal (e.g., isopropanol (B130326) or acetone)

Procedure:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer and computer are powered on and the software is running.

-

Verify that the ATR accessory is correctly installed in the sample compartment.

-

Clean the ATR crystal surface carefully with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) to remove any residues. Allow the crystal to dry completely.

-

-

Background Spectrum Acquisition:

-

With the clean, dry ATR crystal exposed to the ambient air, initiate the collection of a background spectrum.

-

The background scan will measure the IR spectrum of the air and the ATR crystal itself, which will then be subtracted from the sample spectrum.

-

Typical parameters for a background scan are 16-32 scans with a resolution of 4 cm⁻¹.

-

-

Sample Application:

-

Using a clean dropper or pipette, place a small drop of the this compound monomer onto the center of the ATR crystal. The drop should be large enough to completely cover the crystal surface.

-

-

Sample Spectrum Acquisition:

-

Initiate the sample scan using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution).

-

The software will automatically ratio the single beam sample spectrum against the single beam background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Process the resulting spectrum as needed. This may include baseline correction or peak picking to identify the exact wavenumbers of the absorption maxima.

-

Label the significant peaks and compare them to the reference table to confirm the identity of the sample.

-

-

Cleaning:

-

After the analysis is complete, thoroughly clean the this compound monomer from the ATR crystal using a lint-free wipe and an appropriate solvent. Ensure the crystal is clean and dry for the next user.

-

Logical Relationships in this compound FT-IR Spectroscopy

The following diagram illustrates the relationship between the distinct chemical moieties of the this compound molecule and their corresponding characteristic vibrational modes observed in an FT-IR spectrum.

Caption: Logical map of this compound functional groups to their IR peaks.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Analysis of Isobutyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry fragmentation of isobutyl acrylate (B77674). Isobutyl acrylate (C7H12O2), a key monomer in the synthesis of various polymers and a component in formulations within the pharmaceutical and materials science sectors, presents a characteristic fragmentation pattern under mass spectrometric analysis.[1][2][3] Understanding this pattern is crucial for its identification and quantification in complex matrices. This document outlines the primary fragmentation pathways under electron ionization (EI), presents quantitative data on its mass spectrum, and provides a standardized experimental protocol for its analysis.

Molecular and Spectrometric Data

This compound has a molecular weight of 128.1690 g/mol .[1][2][3] Under electron ionization, the this compound molecule undergoes fragmentation, producing a series of characteristic ions. The mass spectrum is defined by a specific set of fragment ions and their relative abundances, which serve as a fingerprint for its identification.

Table 1: Key Mass Spectrometry Data for this compound

| Property | Value |

| Molecular Formula | C7H12O2 |

| Molecular Weight | 128.1690 u |

| CAS Registry Number | 106-63-8 |

Electron Ionization (EI) Mass Spectrum Analysis

The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The molecular ion peak (M+) is often of low abundance or absent due to the molecule's propensity to fragment upon ionization. The most significant peaks and their proposed structures are detailed in the table below.

Table 2: Major Fragment Ions of this compound in EI-MS

| m/z | Proposed Fragment Ion | Structure | Relative Intensity (%) |

| 41 | Allyl cation | [C3H5]+ | 100 |

| 55 | Acryloyl cation | [C3H3O]+ | 85 |

| 56 | Butene radical cation | [C4H8]+• | 70 |

| 73 | Mclafferty rearrangement product | [C4H9O]+ | 30 |

| 29 | Ethyl cation | [C2H5]+ | 25 |

| 70 | Butenyl cation | [C5H10]+ | 20 |

| 87 | Loss of C3H5 | [C4H7O2]+ | 15 |

| 128 | Molecular Ion | [C7H12O2]+• | 5 |

Note: Relative intensities are approximate and can vary slightly between instruments.

Fragmentation Pathways

The fragmentation of this compound in an EI source is governed by the initial formation of a radical cation, which then undergoes a series of unimolecular decompositions. The primary fragmentation pathways include alpha-cleavage, McLafferty rearrangement, and various bond cleavages leading to the formation of stable carbocations.

Diagram 1: Proposed Fragmentation Pathways of this compound

Caption: Primary fragmentation pathways of this compound under electron ionization.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This section provides a typical experimental protocol for the analysis of this compound using GC-MS with an EI source.

4.1. Sample Preparation

-